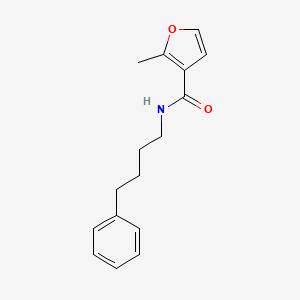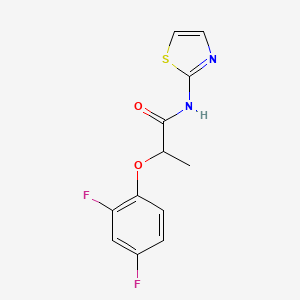![molecular formula C16H19N3O3 B4699230 N-(2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4699230.png)
N-(2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, commonly known as Dimebon, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. Dimebon was originally developed as an antihistamine, but it was later found to have neuroprotective properties that could be useful in treating a variety of neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of Dimebon is not fully understood, but it is thought to involve the modulation of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Dimebon has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. The drug has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain. Additionally, Dimebon has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using Dimebon in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that the drug has not yet been approved for clinical use, so its potential therapeutic applications in humans are still being investigated.
Future Directions
There are several potential future directions for research on Dimebon. One area of interest is in the development of new formulations of the drug that could improve its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for different neurodegenerative diseases. Finally, there is interest in exploring the potential use of Dimebon in combination with other drugs for the treatment of neurodegenerative diseases.
Scientific Research Applications
Dimebon has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. The drug has been shown to improve cognitive function and memory in animal models of these diseases, and it has also been shown to have neuroprotective effects.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11(12-5-4-8-17-10-12)18-16(20)19-14-7-6-13(21-2)9-15(14)22-3/h4-11H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIOVKYENSHNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4699170.png)
![ethyl 4-(3-methoxybenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B4699171.png)
![N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B4699181.png)
![4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4699188.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4699195.png)
![2-({4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4699197.png)
![3-[4-(2-isopropoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4699200.png)
![2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4699204.png)
![7-(2-buten-1-yl)-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4699209.png)
![N-(2-{[(5-bromo-2-pyridinyl)amino]carbonyl}-4-chlorophenyl)-2,4-dichlorobenzamide](/img/structure/B4699222.png)


![1-ethyl-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4699240.png)
